

Application Notes and Protocols for YK-4-279 Cell Culture Treatment

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For Researchers, Scientists, and Drug Development Professionals

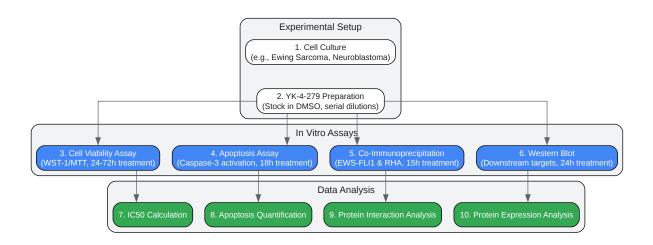
These application notes provide a comprehensive guide for the use of **YK-4-279** in cell culture experiments. **YK-4-279** is a small molecule inhibitor that has shown significant promise in targeting cancers driven by ETS family transcription factors, most notably Ewing Sarcoma.

Mechanism of Action

YK-4-279 functions by disrupting the protein-protein interaction between the oncogenic fusion protein EWS-FLI1 and RNA Helicase A (RHA).[1][2][3][4][5][6][7] This interaction is crucial for the transcriptional activity of EWS-FLI1, which drives the development of Ewing Sarcoma.[3] By binding to EWS-FLI1, YK-4-279 inhibits the transcription of its target genes, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] The (S)-enantiomer of YK-4-279 is the active form, demonstrating significantly higher potency in disrupting the EWS-FLI1-RHA complex compared to the (R)-enantiomer.[2] While primarily studied in the context of EWS-FLI1, YK-4-279 has also been shown to inhibit the activity of other ETS transcription factors such as ERG and ETV1 in prostate cancer.[3] In some cancer types like neuroblastoma, YK-4-279 can induce mitotic arrest and apoptosis through mechanisms that may be independent of ETS-related transcription factors.[8]

Signaling Pathway of YK-4-279 in EWS-FLI1 Driven Cancers





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